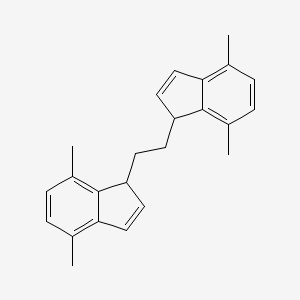
1H-Indene, 1,1'-(1,2-ethanediyl)bis[4,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] is a chemical compound with the molecular formula C20H18 and a molecular weight of 258.35692 . This compound is part of the indene family, which is known for its unique structure and reactivity. The presence of the ethanediyl bridge and the dimethyl groups at the 4 and 7 positions of the indene rings contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be achieved through various synthetic routes. One common method involves the reaction of 4,7-dimethylindene with ethylene dibromide in the presence of a strong base such as sodium hydride. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to form the desired product .
Analyse Des Réactions Chimiques
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a ligand in metal-catalyzed reactions. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used as an intermediate in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding can facilitate various chemical transformations, including hydrogenation, polymerization, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparaison Avec Des Composés Similaires
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be compared with other similar compounds, such as benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis- and benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-. These compounds share similar structural features, such as the presence of an ethanediyl bridge and methyl groups. the specific positioning of the methyl groups and the nature of the aromatic rings can lead to differences in their chemical reactivity and applications. For example, the presence of additional methyl groups in 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can enhance its steric hindrance and influence its reactivity in certain chemical reactions .
Propriétés
Numéro CAS |
153107-27-8 |
|---|---|
Formule moléculaire |
C24H26 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-[2-(4,7-dimethyl-1H-inden-1-yl)ethyl]-4,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-5-7-17(3)23-19(11-13-21(15)23)9-10-20-12-14-22-16(2)6-8-18(4)24(20)22/h5-8,11-14,19-20H,9-10H2,1-4H3 |
Clé InChI |
GCZYAOLYVIHWLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(C2=C(C=C1)C)CCC3C=CC4=C(C=CC(=C34)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


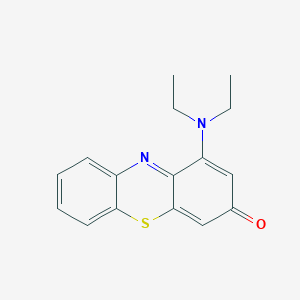
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
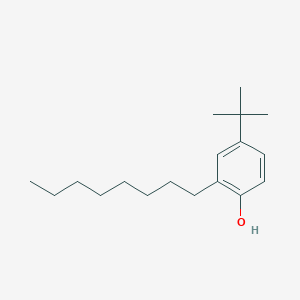
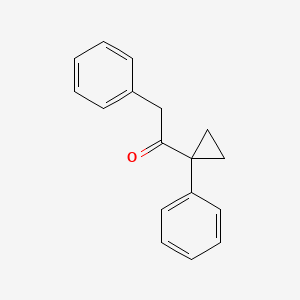
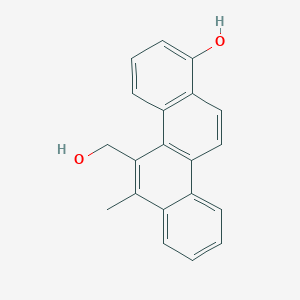
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

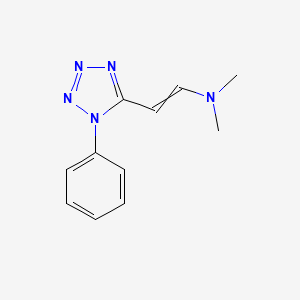
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)

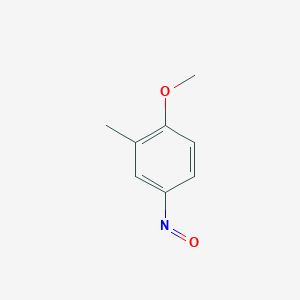
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
